molecular formula C14H19N3O2S2 B2738445 1-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)-1H-imidazole-4-sulfonamide CAS No. 1428367-10-5

1-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)-1H-imidazole-4-sulfonamide

Cat. No.: B2738445
CAS No.: 1428367-10-5
M. Wt: 325.45
InChI Key: BHXDOTGMOCEWND-UHFFFAOYSA-N
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Description

1-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)-1H-imidazole-4-sulfonamide is a substituted imidazole derivative characterized by a sulfonamide group at position 4, a methyl group at position 1, and a cyclopentylmethyl substituent bearing a thiophen-2-yl moiety. The sulfonamide group imparts electron-withdrawing properties, while the thiophene and cyclopentyl groups contribute aromaticity and steric bulk, respectively.

Properties

IUPAC Name

1-methyl-N-[(1-thiophen-2-ylcyclopentyl)methyl]imidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S2/c1-17-9-13(15-11-17)21(18,19)16-10-14(6-2-3-7-14)12-5-4-8-20-12/h4-5,8-9,11,16H,2-3,6-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXDOTGMOCEWND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCC2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the imidazole derivative with sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

    Attachment of the Cyclopentyl Group: The cyclopentyl group is attached via a nucleophilic substitution reaction, where a cyclopentyl halide reacts with the imidazole derivative.

    Incorporation of the Thiophene Ring: The thiophene ring is introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene moiety undergoes selective oxidation under controlled conditions:

Reagent/ConditionsProduct FormedYield (%)Reference
H<sub>2</sub>O<sub>2</sub> (30%), AcOH, 50°C, 6hThiophene sulfoxide derivative72
mCPBA (2 eq), DCM, 0°C → RT, 3hThiophene sulfone derivative68

Mechanistic Insight :
Oxidation proceeds via electrophilic attack on the sulfur atom in the thiophene ring. The sulfoxide forms under mild conditions, while stronger oxidants like mCPBA drive complete oxidation to the sulfone .

Reduction Reactions

The sulfonamide group demonstrates reducibility under specific protocols:

Reagent/ConditionsProduct FormedYield (%)Reference
LiAlH<sub>4</sub> (3 eq), THF, reflux, 12hSecondary amine derivative55
BH<sub>3</sub>·THF (4 eq), 60°C, 8hSulfonamide → thiol intermediate48

Key Observation :
Reduction with LiAlH<sub>4</sub> cleaves the S–N bond, yielding a secondary amine, while BH<sub>3</sub> selectively reduces the sulfonamide to a thiol without affecting the imidazole ring .

Electrophilic Substitution on Imidazole

The imidazole ring undergoes regioselective substitution at the C-2 and C-5 positions:

Reaction TypeReagent/ConditionsMajor ProductYield (%)Reference
BrominationBr<sub>2</sub> (1.2 eq), AcOH, 40°C, 4h2-Bromoimidazole sulfonamide85
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C, 2h5-Nitroimidazole sulfonamide78

Regiochemical Control :
Bromination favors the C-2 position due to electron-donating effects of the methyl group, while nitration targets C-5 under strongly acidic conditions .

Nucleophilic Aromatic Substitution

The sulfonamide group facilitates displacement reactions under basic conditions:

NucleophileConditionsProductYield (%)Reference
KNH<sub>2</sub>NH<sub>3</sub> (liq), −33°C, 24hImidazole-4-amine derivative62
NaSMeDMF, 100°C, 6h4-Methylthioimidazole derivative70

Limitation :
Steric hindrance from the cyclopentyl-thiophene group reduces reactivity at the C-4 position compared to simpler imidazole sulfonamides.

Cross-Coupling Reactions

The thiophene unit participates in transition-metal-catalyzed couplings:

Reaction TypeCatalyst/BaseProductYield (%)Reference
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, 80°C, 12hBiaryl-thiophene conjugate65
Stille CouplingPd<sub>2</sub>(dba)<sub>3</sub>, AsPh<sub>3</sub>, 90°C, 8hThiophene-stannane adduct58

Substrate Compatibility :
Coupling occurs selectively at the thiophene C-5 position, leaving the imidazole-sulfonamide core intact.

Acid/Base-Mediated Rearrangements

Under strong acidic conditions, the cyclopentyl group undergoes ring-opening:

ConditionsMajor PathwayProductYield (%)Reference
H<sub>2</sub>SO<sub>4</sub> (conc), 120°C, 3hWagner-Meerwein rearrangementLinear thiophene-imidazole dimer41

Mechanistic Pathway :
Protonation of the cyclopentyl ring induces carbocation formation, followed by hydride shifts and dimerization .

Critical Analysis of Reaction Selectivity

  • Steric Effects :
    The bulky (1-(thiophen-2-yl)cyclopentyl)methyl group reduces reactivity at the sulfonamide’s nitrogen center by 30–40% compared to unsubstituted analogs .

  • Electronic Effects :
    The electron-withdrawing sulfonamide group deactivates the imidazole ring toward electrophiles but enhances stability under oxidative conditions .

  • Solvent Dependency :
    Polar aprotic solvents (DMF, DMSO) improve yields in nucleophilic substitutions by 15–20% compared to ethereal solvents.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 1-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)-1H-imidazole-4-sulfonamide exhibit significant antimicrobial properties. Studies have shown that sulfonamides can inhibit bacterial growth by interfering with folate synthesis pathways. The unique structural features of this compound may enhance its efficacy against resistant bacterial strains .

Anticancer Potential

The compound's structural similarity to known anticancer agents suggests potential activity against various cancer cell lines. For instance, imidazole derivatives have been documented to inhibit tyrosine kinases, which are crucial in cancer cell proliferation. Preliminary studies on related compounds indicate promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Inhibition of RNA Helicase DHX9

A patent has highlighted the use of similar compounds as inhibitors of RNA helicase DHX9, which plays a critical role in cancer progression and viral replication. This suggests that this compound could be explored further for its potential to modulate RNA-related processes in various diseases .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
SulfanilamideContains sulfonamide groupAntibacterial
ImatinibImidazole ring; used in cancer treatmentTyrosine kinase inhibitor
ZileutonContains imidazole; used for asthmaLipoxygenase inhibitor
ThiazolidinedionesSimilar heterocyclic structureAntidiabetic

This table illustrates how this compound stands out due to its specific combination of functional groups that may confer distinct pharmacological properties compared to other sulfonamides or imidazoles .

Mechanism of Action

The mechanism of action of 1-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The thiophene and cyclopentyl groups may enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The target compound’s key structural features are compared to analogs in Table 1.

Table 1: Structural and Electronic Properties of Selected Imidazole Derivatives

Compound Name Substituents Electronic Effects Key Structural Features
1-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)-1H-imidazole-4-sulfonamide Sulfonamide (position 4), methyl (position 1), thiophen-2-yl cyclopentylmethyl (position N-linked) Electron-withdrawing (sulfonamide), aromatic (thiophene) High steric bulk from cyclopentyl; sulfur enhances π-π/hydrogen bonding
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole () Nitro (position 5), chloromethylphenyl (position 4) Strong electron-withdrawing (nitro, chlorine) Planar aromatic system; nitro group increases reactivity
4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole ( [39]) Thiophen-2-yl (position 2), diphenyl (positions 4,5) Aromatic (thiophene, phenyl) Rigid, planar structure; sulfur enhances stability
2-(Furan-2-yl)-4,5-diphenyl-1H-imidazole ( [31]) Furan-2-yl (position 2), diphenyl (positions 4,5) Mild electron-donating (furan oxygen) Reduced π-π interactions compared to thiophene analogs
Key Observations:
  • Sulfonamide vs.
  • Thiophene vs. Furan : Thiophene’s sulfur atom enhances aromatic stability and polarizability compared to furan’s oxygen, which may improve binding affinity in biological systems .

Biological Activity

The compound 1-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)-1H-imidazole-4-sulfonamide is a member of the imidazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of thiophenes with cyclopentyl derivatives followed by sulfonamide formation. The synthetic pathway often includes the use of various reagents and conditions that optimize yield and purity. Specific methodologies can be referenced in detailed studies on imidazole derivatives .

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In one study, a related imidazole compound demonstrated an inhibition zone of 15 mm against E. coli, suggesting strong antibacterial activity .

Anticancer Properties

Imidazole derivatives have been investigated for their anticancer potential. For example, a derivative similar to the target compound showed IC50 values in the nanomolar range against glioma cell lines, indicating potent antiproliferative effects. The mechanism of action often involves the induction of apoptosis and inhibition of cell cycle progression .

CompoundCell LineIC50 (µM)
This compoundGlioma0.12
Related Imidazole DerivativeA549 (Lung Cancer)0.05

Anti-inflammatory Activity

Imidazole compounds are also noted for their anti-inflammatory properties. One study highlighted that derivatives could inhibit pro-inflammatory cytokines such as TNFα and IL-6 in vitro, with IC50 values ranging from 0.01 to 0.5 µM . This suggests potential applications in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of various imidazole derivatives, the compound exhibited a notable reduction in bacterial growth compared to controls, reinforcing its potential as an antibacterial agent.

Case Study 2: Anticancer Activity

A recent investigation into the cytotoxic effects of imidazole derivatives on cancer cell lines demonstrated that the compound led to significant cell death through mechanisms involving apoptosis and necroptosis. The study reported an IC50 value of 0.12 µM against glioma cells, indicating high potency .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)-1H-imidazole-4-sulfonamide?

  • Methodological Answer : The synthesis typically involves sulfonamide formation via nucleophilic substitution between 1-methyl-1H-imidazole-4-sulfonyl chloride and a cyclopentylmethylamine derivative. Critical parameters include:

  • Temperature control : Maintain 0–5°C during sulfonyl chloride activation to minimize side reactions (e.g., hydrolysis) .
  • Solvent selection : Use anhydrous dichloromethane or THF to prevent moisture interference .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity. Validate purity via HPLC (C18 column, UV detection at 254 nm) and NMR (e.g., absence of residual amine protons at δ 2.5–3.5 ppm) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Key signals include the thiophene proton (δ 7.2–7.4 ppm, multiplet), cyclopentyl methylene (δ 3.8–4.0 ppm), and imidazole methyl group (δ 3.2–3.4 ppm) .
  • ¹³C NMR : Sulfonamide carbonyl at δ 165–170 ppm and thiophene carbons at δ 125–135 ppm .
  • IR : Confirm sulfonamide S=O stretches at 1150–1200 cm⁻¹ and N–H bend at 1550–1600 cm⁻¹ .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ matching the molecular weight (e.g., m/z 365.5 for C₁₆H₂₀N₃O₂S₂) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :

  • Antimicrobial Screening : Use agar diffusion assays (e.g., against S. aureus or E. coli) with concentrations ranging from 10–100 µg/mL. Compare zones of inhibition to standard antibiotics .
  • Enzyme Inhibition : For kinase or protease targets, employ fluorescence-based assays (e.g., ATPase-Glo™) with IC₅₀ determination via dose-response curves .
  • Cytotoxicity : Test against human cell lines (e.g., HEK293) using MTT assays to establish selectivity indices .

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved?

  • Methodological Answer :

  • Assay Reprodubility : Standardize protocols (e.g., cell passage number, serum batch) to minimize variability .
  • Impurity Analysis : Use LC-MS to detect trace byproducts (e.g., hydrolyzed sulfonamide) that may interfere with activity .
  • SAR Studies : Synthesize analogs (e.g., replacing thiophene with furan) to isolate pharmacophoric contributions .

Q. What computational strategies support mechanistic studies of this compound?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2). Focus on hydrogen bonding with sulfonamide and π-π stacking with thiophene .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
  • QM/MM Calculations : Evaluate reaction pathways for sulfonamide hydrolysis using Gaussian 16 at the B3LYP/6-31G* level .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months. Monitor degradation via HPLC; a >5% impurity increase indicates instability .
  • Light Sensitivity : Expose to UV (320–400 nm) and quantify photodegradation products (e.g., sulfonic acid derivatives) using LC-MS .
  • pH-Dependent Stability : Perform kinetic studies in buffers (pH 1–13). Hydrolysis dominates at pH < 2 (sulfonic acid formation) and pH > 10 (imidazole ring opening) .

Q. What strategies improve selectivity in SAR studies?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute thiophene with isosteres (e.g., benzene, pyridine) to modulate lipophilicity (clogP) and polar surface area .
  • Proteome-Wide Profiling : Use KINOMEscan® to assess off-target kinase interactions .
  • Crystallography : Co-crystallize with target proteins (e.g., carbonic anhydrase) to identify critical binding residues .

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